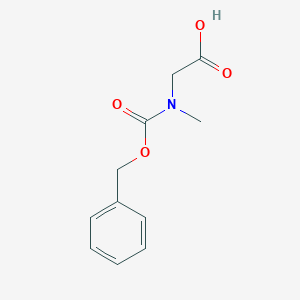
Z-SAR-OH
Cat. No. B554275
Key on ui cas rn:
39608-31-6
M. Wt: 223.22 g/mol
InChI Key: CBWFTZNMONHKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04250085
Procedure details


26.7 g (0.3 mol) of sarcosine were dissolved in 150 m (0.3 mol) of 2-N sodium hydroxide. The resulting solution was stirred at 0° C. while 75 ml of 4-N sodium hydroxide and 51.3 ml (ca 360 mmol) of benzyl chloroformate were added alternately and portionwise over a period of 0.5 hour, the temperature being held below 5° C. The mixture was stirred for a further 1 hour while the temperature was allowed to rise to room temperature. The mixture was then extracted with two 300 ml portions of diethyl ether. The aqueous layer was separated, cooled to 0° C. and, while stirring, made acid to Congo red with ca 25 ml of concentrated hydrochloric acid. The mixture was stirred for 1 hour while allowing the temperature to rise to room temperature. The mixture was then extracted with three 300 ml portions of diethyl ether, the combined extracts were dried over sodium sulphate and evaporated to give ca 64 g of N-benzyloxycarbonyl-sarcosine in the form of an oil.

[Compound]
Name
2-N
Quantity
0.3 mol
Type
reactant
Reaction Step One


[Compound]
Name
4-N
Quantity
75 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].Cl[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9]>[OH-].[Na+]>[CH2:11]([O:10][C:8]([N:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2])=[O:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C)CC(=O)O
|
[Compound]
|
Name
|
2-N
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
[Compound]
|
Name
|
4-N
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
51.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 1 hour while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added alternately and portionwise over a period of 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being held below 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with two 300 ml portions of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with three 300 ml portions of diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
